2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid
Overview
Description
2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid is an organic compound with a complex structure combining a piperidine ring, benzoyl group, and an acetic acid moiety. Its unique structure grants it a variety of applications in chemical, biological, and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the preparation of 4-(Methylsulfanyl)benzoyl chloride from 4-(Methylsulfanyl)benzoic acid using thionyl chloride in a dry solvent under reflux conditions.
Step 2: : Next, piperidine is acylated by 4-(Methylsulfanyl)benzoyl chloride in the presence of a base like triethylamine to form 1-[4-(Methylsulfanyl)benzoyl]piperidine.
Step 3: : The final step involves the formation of the acetic acid derivative through a nucleophilic substitution reaction with bromoacetic acid.
Industrial Production Methods
In industrial settings, the production might involve larger-scale reactions in continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and the use of automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : The ketone group in the benzoyl moiety can be reduced to an alcohol.
Substitution: : The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like ammonia or amines for substitution reactions.
Major Products
Oxidation leads to sulfoxides or sulfones.
Reduction yields alcohols.
Substitution results in a variety of amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid is pivotal in multiple research domains:
Chemistry: : Used in studying reaction mechanisms and synthesis pathways.
Biology: : Serves as a ligand in binding studies for piperidine-containing compounds.
Industry: : Applied in the synthesis of complex organic materials and polymers.
Mechanism of Action
The compound's effects are primarily due to its ability to interact with biological receptors and enzymes via the piperidine ring and benzoyl group. It may bind to specific proteins, inhibiting or activating them, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-Methylbenzoyl)piperidin-2-yl]acetic acid
2-[1-(4-Methoxylbenzoyl)piperidin-2-yl]acetic acid
Unique Features
The presence of the methylsulfanyl group in 2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid imparts unique electronic and steric properties, affecting its reactivity and interaction with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[1-(4-methylsulfanylbenzoyl)piperidin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-20-13-7-5-11(6-8-13)15(19)16-9-3-2-4-12(16)10-14(17)18/h5-8,12H,2-4,9-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXIWFWNKZFJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCCCC2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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